5-cyclopropyl-4-methyl-1,3-thiazole
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Science
Heterocyclic compounds are a vast and varied class of organic molecules that form the backbone of numerous natural and synthetic substances. hyphadiscovery.comresearchgate.net These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. hyphadiscovery.comresearchgate.net Nitrogen, oxygen, and sulfur are the most common heteroatoms. researchgate.net The presence of these heteroatoms imparts unique physicochemical and biological properties to the molecules, making them indispensable in many scientific disciplines. hyphadiscovery.com
In medicinal chemistry, heterocyclic motifs are of paramount importance; it is estimated that over 90% of new drugs contain a heterocyclic ring. iris-biotech.denih.gov This prevalence is due to their ability to form key interactions with biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic effects. researchgate.netiris-biotech.de Natural products, including essential biomolecules like DNA, RNA, vitamins, and alkaloids, are rich in heterocyclic structures. researchgate.netfiveable.me Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals, such as herbicides and fungicides, and advanced materials like conducting polymers and dyes. hyphadiscovery.comfiveable.me
Historical and Current Relevance of the 1,3-Thiazole Nucleus in Research
Among the myriad of heterocyclic systems, the 1,3-thiazole nucleus holds a place of distinction. nih.gov This five-membered ring containing both a sulfur and a nitrogen atom is a fundamental component of the natural product vitamin B1 (thiamine) and is found in complex antibiotics like penicillin. nih.govnih.gov The discovery of the potent antibacterial activity of sulfathiazole (B1682510), an early sulfa drug, spurred significant interest in the synthesis and evaluation of thiazole (B1198619) derivatives. nih.gov
Today, the 1,3-thiazole scaffold is a versatile and privileged structure in drug discovery and development. researchgate.netresearchgate.net It is a key structural component in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory (Meloxicam), anti-HIV (Ritonavir), and anticancer (Dasatinib) agents. nih.govglobalresearchonline.net The continued relevance of the thiazole ring stems from its aromatic nature and its capacity for diverse substitutions at various positions, allowing chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. researchgate.netglobalresearchonline.net Consequently, research into novel thiazole derivatives remains a vibrant and highly productive area, with thousands of studies exploring their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net
Structural Attributes and Unique Features of 5-cyclopropyl-4-methyl-1,3-thiazole
This compound is a substituted aromatic heterocycle. Its core is the planar, five-membered 1,3-thiazole ring, which imparts a degree of aromaticity due to the delocalization of six π-electrons. The structure is further defined by its substituents: a methyl group (-CH₃) at position 4 and a cyclopropyl (B3062369) group (-C₃H₅) at position 5.
The cyclopropyl group is a particularly noteworthy feature. This three-membered carbocyclic ring is conformationally rigid and planar. iris-biotech.descientificupdate.com Its C-C bonds are shorter and possess more p-character than those in larger aliphatic rings, giving it unique electronic properties, sometimes described as having partial double-bond character. fiveable.menih.gov In medicinal chemistry, the cyclopropyl group is often employed as a "bioisostere" for other chemical groups, such as isopropyl or phenyl moieties. iris-biotech.deresearchgate.net This substitution can lead to improved metabolic stability, as the C-H bonds of the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comiris-biotech.de Furthermore, its rigidity can help to lock the molecule into a specific conformation, potentially leading to a more favorable and potent interaction with a biological target. iris-biotech.denih.gov
The combination of the electronically versatile thiazole nucleus with the sterically constrained and metabolically robust cyclopropyl group, along with the methyl substituent, results in a molecule with a unique three-dimensional profile and set of physicochemical properties.
Table 1: Predicted Physicochemical Properties of this compound Note: These values are computationally predicted and may differ from experimental values.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| XlogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Rationale for In-Depth Academic Investigation of this compound
The academic investigation of this compound is driven by a strong scientific rationale founded on the principles of medicinal chemistry and drug design. The core motivation lies in the strategic combination of two well-established pharmacophoric elements: the 1,3-thiazole nucleus and the cyclopropyl group.
The 1,3-thiazole ring is a proven scaffold for biologically active compounds, with a rich history of application in successful drugs. nih.govglobalresearchonline.net Its ability to engage in various biological interactions makes it a frequent starting point for new drug discovery programs. jpionline.org The introduction of a cyclopropyl group is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. nih.govscientificupdate.com The cyclopropyl moiety can confer several advantages:
Increased Potency: The rigid nature of the ring can pre-organize the molecule into an optimal conformation for binding to a target protein, which can lead to a significant increase in potency. iris-biotech.denih.gov
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the molecule's half-life in the body. hyphadiscovery.comiris-biotech.de
Modulation of Physicochemical Properties: It can alter properties such as lipophilicity and pKa, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov
Novelty and Patentability: The unique structural combination provides an opportunity to explore new chemical space and develop novel intellectual property.
Research on other thiazole derivatives containing a cyclopropyl fragment has already demonstrated promising biological activities, including potent antifungal, anticonvulsant, and anti-Toxoplasma gondii effects. researchgate.net This provides direct evidence that combining these two structural motifs is a fruitful strategy for identifying new bioactive agents. Therefore, the in-depth study of this compound is a logical step in the quest for new therapeutic leads. researchgate.net
Overview of Research Trajectories and Objectives for this Thiazole Derivative
Given the promising structural features of this compound, several research trajectories can be envisioned. The primary objectives would be to synthesize the compound and its analogues, and to subsequently evaluate their potential as therapeutic agents.
Key research trajectories would likely include:
Chemical Synthesis: Development and optimization of a robust synthetic route to produce this compound and a library of related derivatives. This could involve modifying substituents on the thiazole ring or the cyclopropyl group to establish a clear structure-activity relationship (SAR). Common synthetic strategies for the thiazole ring, like the Hantzsch thiazole synthesis, could be adapted for this purpose. jpionline.orgnih.gov
Biological Screening: The synthesized compounds would be subjected to a broad panel of biological assays to identify potential therapeutic applications. Based on the known activities of thiazole derivatives, screening would likely focus on:
Anticancer Activity: Evaluation against various cancer cell lines, as many thiazole-containing compounds exhibit potent antiproliferative effects. mdpi.comnih.govnih.gov
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi, a well-documented area of thiazole bioactivity. nih.govnih.govnih.gov
Anticonvulsant Activity: Assessment in models of epilepsy, given that some cyclopropyl-thiazole derivatives have shown promise in this area. nih.govresearchgate.net
Anti-inflammatory Activity: Investigating potential inhibition of inflammatory pathways. globalresearchonline.net
Computational and Mechanistic Studies: For any identified "hit" compounds, molecular docking studies would be employed to predict and understand their binding mode with specific biological targets (e.g., enzymes like kinases or DNA gyrase). researchgate.netfrontiersin.org These computational insights help to rationalize the observed biological activity and guide the design of more potent and selective analogues.
The ultimate objective of such research would be to identify a lead compound with a desirable efficacy and safety profile that could be advanced into further preclinical and, eventually, clinical development. nih.gov
Properties
CAS No. |
2694744-58-4 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations
Established and Emerging Synthetic Routes to the 1,3-Thiazole Ring System
The construction of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry, with several named reactions forming the bedrock of its synthesis. The most prominent among these is the Hantzsch thiazole (B1198619) synthesis , first reported in 1887. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or related N-C-S fragmented reactant like thiourea. mdpi.comsynarchive.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of thiazoles with various substituents at the 2, 4, and 5-positions by simply changing the precursors. mdpi.com
Other classical methods include the Gabriel synthesis , which utilizes the cyclization of acylamino ketones with phosphorus pentasulfide, and the Cook-Heilbron synthesis , where 5-aminothiazoles are formed from the reaction of α-aminonitriles with reagents like carbon disulfide. researchgate.net
In recent years, a significant focus has shifted towards developing more efficient and environmentally friendly "green" synthetic protocols. These emerging routes often build upon classical methods but employ modern techniques to improve yields, reduce reaction times, and minimize hazardous waste. Key advancements include the use of:
Microwave Irradiation: This technique can dramatically shorten reaction times, often from hours to minutes, and improve yields in Hantzsch-type syntheses. nih.gov
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions under milder conditions, often at room temperature. nih.gov
Green Solvents: The use of water or deep eutectic solvents (DES) as reaction media offers a more sustainable alternative to traditional volatile organic solvents. tubitak.gov.trrsc.org
Reusable Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation and recycling, aligning with green chemistry principles. nih.gov
Specific Synthesis Pathways for 5-Cyclopropyl-4-Methyl-1,3-Thiazole and its Precursors
While no direct literature synthesis for this compound is documented, a chemically sound pathway can be proposed based on the robust and adaptable Hantzsch thiazole synthesis. This route requires two key precursors: an α-haloketone and a thioamide.
For the target molecule, the required precursors are:
1-Halo-1-cyclopropylpropan-2-one (also known as α-halo cyclopropyl (B3062369) methyl ketone).
The synthesis of the α-haloketone precursor, 1-bromo-1-cyclopropylpropan-2-one , can be envisioned through the direct α-bromination of cyclopropyl methyl ketone. While specific conditions for this exact transformation are not widely published, general methods for the α-halogenation of ketones are well-established, often involving reagents like N-bromosuccinimide (NBS) or bromine in the presence of an acid or base catalyst. pearson.com A patent describes the halogenation of cyclopropyl methyl ketone using dihalotriorganophosphoranes, which can be generated in situ. google.com
The second precursor, thioformamide , is a known compound with several established synthetic methods. Classical approaches involve the reaction of formamide (B127407) with phosphorus pentasulfide (P₄S₁₀) or the reaction of hydrogen cyanide with hydrogen sulfide. google.comtandfonline.comgoogle.com More modern and safer procedures have been developed, including the reaction of isocyanides with thioacids in water, which proceeds under neutral conditions at room temperature. tubitak.gov.trresearchgate.net Greener methods also include the reaction of aldehydes or ketones with secondary amines and elemental sulfur in a deep eutectic solvent. rsc.org
With the precursors in hand, the proposed Hantzsch synthesis would involve the condensation of 1-bromo-1-cyclopropylpropan-2-one with thioformamide, typically by heating in a solvent such as ethanol (B145695), to yield the final product, this compound.
Detailed Mechanistic Elucidation of Key Reaction Steps
The mechanism of the proposed Hantzsch synthesis for this compound follows a well-understood pathway:
Nucleophilic Attack: The reaction initiates with the sulfur atom of thioformamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in 1-bromo-1-cyclopropylpropan-2-one. This is an SN2 reaction that displaces the bromide ion and forms an S-alkylated intermediate, an α-thioiminium salt.
Tautomerization & Cyclization: The intermediate can exist in equilibrium with its tautomeric form. The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a hydroxythiazoline intermediate.
Dehydration: The final step is the acid- or heat-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product. The formation of the aromatic ring is the primary driving force for this final step. nih.gov
Optimization of Reaction Conditions for Research-Scale Production
The efficiency of the Hantzsch synthesis can be highly dependent on the reaction conditions. For the proposed synthesis of this compound, several parameters could be optimized to maximize yield and purity on a research scale. Based on literature for analogous Hantzsch reactions, the following conditions can be systematically varied. nih.govwikipedia.orgnih.gov
| Parameter | Condition/Reagent | Rationale/Expected Outcome | Reference |
|---|---|---|---|
| Solvent | Ethanol/Methanol | Standard protic solvents for Hantzsch synthesis, facilitate dissolution of precursors. | nih.gov |
| DMF/Dioxane | Aprotic polar solvents, may alter reaction rates and solubility. | nih.gov | |
| Water/Aqueous Micelles | Green chemistry approach, can sometimes accelerate reaction rates. | wikipedia.org | |
| Catalyst | None (Thermal) | The classical approach, often requires higher temperatures and longer times. | wikipedia.org |
| p-Toluenesulfonic acid (PTSA) | Acid catalysis can accelerate the dehydration step. | wikipedia.org | |
| Ceric Ammonium Nitrate (CAN) | Can act as a catalyst for one-pot syntheses under solvent-free conditions. | nih.gov | |
| Energy Source | Conventional Heating | Standard method, typically refluxing for several hours. | nih.gov |
| Microwave Irradiation | Can significantly reduce reaction time to minutes and improve yields. | nih.gov | |
| Ultrasonic Irradiation | Allows for milder reaction conditions (e.g., room temperature). | nih.gov | |
| Base | Pyridine/Triethylamine | Can be used in modified Hantzsch procedures to facilitate cyclization under basic conditions before a separate dehydration step. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would involve modifying the proposed Hantzsch route to enhance its sustainability.
Atom Economy: The Hantzsch synthesis itself has good atom economy, with water and a salt (e.g., HBr) as the main byproducts. One-pot, multi-component variations can further improve efficiency. nih.gov
Safer Solvents: Replacing traditional organic solvents like ethanol or DMF with water or deep eutectic solvents (DES) would significantly reduce the environmental impact. rsc.orgresearchgate.net For instance, a green synthesis of thioamides has been reported using a choline (B1196258) chloride-urea-based DES. rsc.org
Energy Efficiency: The use of microwave or ultrasonic irradiation instead of conventional heating reduces energy consumption and dramatically shortens reaction times. nih.gov Solvent-free reactions, where the precursors are mixed and heated with a solid catalyst or simply ground together, represent an ideal energy-efficient approach. nih.gov
Renewable Feedstocks & Reusable Catalysts: While the precursors themselves are not directly from renewable sources, the use of recyclable heterogeneous catalysts, such as silica-supported acids, minimizes waste compared to stoichiometric reagents. nih.gov
Regioselective and Stereoselective Approaches for Advanced Thiazole Derivatives
The Hantzsch synthesis provides a predictable method for producing 4,5-disubstituted thiazoles. The regiochemistry is inherently controlled by the structure of the two precursors: the thioamide provides the S, N, and C2 atoms, while the α-haloketone provides the C4 and C5 atoms and their substituents. For the synthesis of this compound, the reaction between 1-bromo-1-cyclopropylpropan-2-one and thioformamide is expected to yield the desired regioisomer exclusively.
However, issues of regioselectivity can arise when using unsymmetrical thioamides or α-haloketones that could theoretically cyclize in different ways. For instance, the condensation of α-haloketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Studies have shown that the reaction conditions, particularly the acidity, can influence the ratio of these isomers, with highly acidic conditions favoring the formation of the 2-imino product. rsc.org
Modern methods for regioselective synthesis often bypass the Hantzsch approach, relying instead on the direct C-H functionalization of a pre-formed thiazole ring, which allows for the programmed installation of substituents at specific positions. rsc.org
Derivatization Strategies of the this compound Scaffold
The this compound scaffold, once synthesized, offers several avenues for further chemical modification to create a library of advanced derivatives. The reactivity of the thiazole ring is well-characterized. pharmaguideline.comwikipedia.org
The most reactive site for deprotonation is the proton at the C2 position. wikipedia.org This is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which makes the C2-H proton relatively acidic (pKa ≈ 2.5 for the conjugate acid). pharmaguideline.comwikipedia.org
Key derivatization strategies include:
C2-Lithiation and Electrophilic Quench: Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi), would selectively deprotonate the C2 position. The resulting 2-lithiothiazole is a powerful nucleophile that can react with a wide range of electrophiles, such as:
Alkyl halides (to introduce alkyl chains)
Aldehydes and ketones (to form secondary and tertiary alcohols)
Carbon dioxide (to form a carboxylic acid)
Isocyanates (to form amides)
Palladium-Catalyzed Cross-Coupling: The C2 position can also be functionalized via transition metal-catalyzed reactions. For example, direct C-H arylation can introduce aryl or heteroaryl groups at the C2 position, although functionalization at C5 is also common depending on the catalyst and directing groups used. researchgate.netacs.org
Electrophilic Substitution: While the C2 position is susceptible to nucleophilic attack/deprotonation, electrophilic substitution (e.g., halogenation, nitration) on the thiazole ring typically prefers the electron-rich C5 position. pharmaguideline.com However, since the C5 position in the target compound is already occupied by a cyclopropyl group, electrophilic attack would be directed elsewhere or be significantly hindered. The presence of the electron-donating methyl and cyclopropyl groups at C4 and C5 would activate the ring, but the C2 position remains the most likely site for derivatization via deprotonation chemistry.
Functionalization at Peripheral Positions for Structure-Activity Relationship (SAR) Studies
The this compound core offers several positions for functionalization, with the C2 position being the most synthetically accessible and commonly modified for Structure-Activity Relationship (SAR) studies. The inherent reactivity of the thiazole ring, particularly the acidic proton at C2, allows for a variety of chemical transformations. nih.gov
A primary strategy for diversification involves the synthesis of 2-amino-5-cyclopropyl-4-methylthiazole. This key intermediate, analogous to other 2-aminothiazoles, serves as a versatile handle for introducing a wide array of functional groups. cymitquimica.com For instance, chloroacetylation of the 2-amino group yields a reactive 2-chloro-N-(thiazol-2-yl)acetamide intermediate. nih.gov This electrophilic handle can then be reacted with various nucleophiles, such as aliphatic or aromatic amines, to generate a library of derivatives for biological screening. nih.gov
Another common approach is the Hantzsch thiazole synthesis, which can be adapted to produce C2-functionalized thiazoles. By reacting a suitable thioamide with α-haloketones, a diverse range of substituents can be introduced at the C2 position from the outset. mdpi.comnih.gov SAR studies on analogous thiazole derivatives have shown that the nature of the substituent at the C2 position is critical for biological activity. For example, the introduction of moieties capable of forming hydrogen bonds or participating in specific interactions with biological targets can significantly modulate potency and selectivity. nih.govnih.gov
The following table summarizes potential functionalizations at the C2-position of the this compound scaffold and the rationale for their investigation in SAR studies, based on findings from related thiazole derivatives.
| C2-Substituent | Synthetic Precursor | Potential Biological Target/Rationale | Reference for Rationale |
| Substituted Anilinoacetamides | 2-Amino-5-cyclopropyl-4-methylthiazole | Kinase inhibition, anticancer activity | nih.govacs.org |
| Hydrazinylidene Moieties | 2-Hydrazinyl-5-cyclopropyl-4-methylthiazole | Akt inhibition, anticancer, apoptosis induction | nih.gov |
| Pyrimidine Rings | 2-Guanidino-5-cyclopropyl-4-methylthiazole | CDK9 inhibition, anticancer activity | acs.org |
| Pyridine Moieties | 2-Amino-5-cyclopropyl-4-methylthiazole | DNA gyrase inhibition, antimicrobial activity | nih.gov |
Cyclopropyl Moiety Modifications and their Influence on Chemical Reactivity
The cyclopropyl group at the C5 position is a defining feature of the molecule, imparting significant chemical and metabolic properties. While this moiety is often installed for its conformational rigidity and metabolic stability, its inherent ring strain also presents opportunities for unique chemical transformations. acs.org
The high C-H bond dissociation energy of cyclopropyl groups generally makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org However, under certain biological or chemical conditions, the ring can undergo oxidation, leading to hydroxylated metabolites or even ring-opened products. acs.org Strategic modification, such as the introduction of a methyl group onto the cyclopropyl ring itself, has been used in drug design to block such metabolic pathways and enhance stability. acs.org
From a chemical reactivity standpoint, the cyclopropane (B1198618) ring can be activated to participate in ring-opening reactions, particularly when adjacent to a carbonyl group or another activating feature. sigmaaldrich.com Although specific studies on the this compound are not extensively documented, general principles suggest that under radical conditions or in the presence of strong electrophiles, the cyclopropyl ring could undergo rearrangement or addition reactions. The electron-rich nature of the thiazole ring may influence the regioselectivity of such transformations.
Modifying or replacing the cyclopropyl group serves as a key strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties.
| Modification | Potential Reaction | Influence on Chemical Reactivity/Properties | Reference for Concept |
| Oxidative Ring Opening | Metal-catalyzed oxidation or metabolism | Introduction of polar functional groups (e.g., hydroxyl, ketone); potential loss of rigidity. | acs.org |
| Radical-mediated Addition | Radical initiator (e.g., AIBN) with H-Br | Ring opening to form a linear alkyl chain, altering the steric and electronic profile. | acs.org |
| Substitution on Cyclopropyl Ring | Introduction of methyl or gem-dimethyl groups | Blocks metabolic oxidation sites, increases lipophilicity and potency. | acs.org |
| Replacement (Bioisosterism) | Total synthesis with alternative group | Replacement with isopropyl or tert-butyl groups to probe steric and electronic requirements. | acs.org |
Synthesis of Conjugates and Hybrid Molecules Incorporating the Thiazole Unit
The this compound scaffold is an attractive component for the construction of more complex conjugates and hybrid molecules, a strategy employed to enhance therapeutic efficacy or introduce novel functions. mdpi.comacs.org Molecular hybridization aims to combine the pharmacophoric features of the thiazole with other biologically active moieties to create synergistic effects, improve targeting, or overcome drug resistance. acs.org
Several synthetic strategies are employed to create these hybrid structures:
Building the Thiazole onto a Partner Molecule: A common method involves starting with a functionalized molecule (e.g., a pyrazoline carbothioamide) which then undergoes a Hantzsch thiazole synthesis with an appropriate α-haloketone to form the desired thiazole-hybrid. mdpi.com
Functionalizing the Pre-formed Thiazole: An alternative is to start with a reactive derivative of this compound, such as a 2-amino or 2-halo derivative, and covalently link it to another molecular entity. This approach has been used to create thiazole-carbohydrate conjugates, which can enhance water solubility and bioavailability. mathnet.ru
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and modular approach for creating conjugates. nih.govresearchgate.net The thiazole core can be functionalized with either a terminal alkyne or an azide (B81097) group. This allows it to be reliably "clicked" onto a partner molecule bearing the complementary functionality, forming a stable triazole linker. nih.govillinois.edu This method is prized for its high yield, biocompatibility, and tolerance of a wide range of functional groups. nd.edunih.gov
The following table outlines various strategies for synthesizing conjugates incorporating the thiazole unit.
| Hybrid Molecule Type | Linking Chemistry | Synthetic Strategy | Potential Application | Reference for Strategy |
| Thiazole-Pyrazoline | Hantzsch Thiazole Synthesis | Cyclization of a pyrazoline-thioamide with an α-haloketone. | Anticancer, Antimicrobial | mdpi.comacs.org |
| Thiazole-Carbohydrate | Amide or Thioether Bond | Coupling of a 2-aminothiazole (B372263) with an activated carbohydrate. | Improved drug delivery, reduced toxicity. | mathnet.ru |
| Thiazole-Peptide | "Click" Chemistry (CuAAC) | Reaction of an alkyne-functionalized thiazole with an azide-functionalized peptide. | Targeted therapeutics, biomaterials. | nih.gov |
| Thiazole-Polymer Framework | Multicomponent Assembly | Condensation of thiazole precursors with aldehydes and amines. | Materials science, catalysis. | acs.org |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electrostatic Potentials
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 5-cyclopropyl-4-methyl-1,3-thiazole, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The electrostatic potential (ESP) map is another key output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For the thiazole (B1198619) ring, the nitrogen atom is expected to be a region of negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the methyl and cyclopropyl (B3062369) groups will exhibit positive potential. These electronic properties are crucial for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov
Studies on related thiazole derivatives have shown that the nature and position of substituents significantly influence the electronic properties of the ring. nih.gov The electron-donating character of the methyl and cyclopropyl groups in this compound would be expected to increase the electron density of the thiazole ring system.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of this compound is not rigid. The cyclopropyl group can rotate relative to the thiazole ring. Conformational analysis, often performed using DFT or other molecular mechanics methods, can identify the most stable conformations (lowest energy) and the energy barriers between them. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. The energetic profile provides a landscape of the potential energy as a function of the rotational angle, revealing the most probable shapes the molecule will assume.
Molecular Dynamics Simulations for Intermolecular Interactions in Research Models
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to understand its behavior in a biological environment, such as in solution or near a protein receptor. rsc.org
By simulating the interactions between the thiazole derivative and surrounding molecules (e.g., water, ions, or a protein), MD can reveal important information about its stability, solvation, and binding dynamics. rsc.orgrsc.org For instance, simulations can show how the compound orients itself within a protein's active site and the stability of the ligand-receptor complex over time. rsc.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the complex. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodological Development for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for thiazole derivatives is an active area of research aimed at predicting the activity of new, unsynthesized compounds. imist.maijpsr.com
These models are built by first calculating a set of molecular descriptors for a series of known thiazole compounds with measured biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). imist.ma Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates these descriptors with the observed activity. imist.ma
For thiazole derivatives, QSAR studies have identified key molecular features that contribute to their antimicrobial or anticancer activities. researchgate.netnih.gov For example, descriptors like the molecular connectivity index and Kier's shape index have been found to be important for the antimicrobial activity of some thiazoles. researchgate.net Such models can guide the design of new derivatives of this compound to optimize its potential therapeutic effects.
Table 1: Example of QSAR Model Performance for Thiazole Derivatives
| Model | R² | R²cv | R²test | MSE | Descriptors |
|---|---|---|---|---|---|
| MLR | 0.76 | 0.63 | 0.78 | 0.039 | MR, LogP, ELUMO, J |
| ANN | 0.98 | 0.99 | 0.98 | 0.013 | [4-10-1] architecture |
This table is a representative example based on a QSAR study of thiazole derivatives. imist.ma R² represents the coefficient of determination, R²cv is the cross-validation coefficient, R²test is the predictive power for an external test set, and MSE is the mean squared error.
In Silico Prediction of Reaction Mechanisms and Transition States
Computational methods can also be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which indicate the feasibility of a proposed reaction mechanism.
For instance, recent studies have used computational approaches to explore dearomative cycloaddition reactions of thiazoles, identifying competing reaction pathways and the resulting products. acs.org Such in silico investigations can predict how this compound might be synthesized or how it might be metabolized, providing valuable information for both synthetic chemists and pharmacologists.
Computational Approaches for Ligand-Receptor Docking and Binding Affinity Prediction in Mechanistic Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. biointerfaceresearch.comnih.gov
For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets, such as enzymes or receptors. researchgate.net The docking process involves placing the ligand in the active site of the receptor and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results of docking studies can suggest which proteins the compound is likely to interact with and the key amino acid residues involved in the binding. mdpi.comacs.org These predictions can then be used to guide the design of more potent and selective inhibitors. nih.gov
Table 2: Example of Docking Scores for Thiazole Derivatives against Aromatase
| Compound | Binding Energy (kcal/mol) | RMSD | Interacting Residues |
|---|---|---|---|
| 4a | -7.52 | 1.45 | PHE 221, ILE 133, TRP 224 |
| 4b | -7.69 | 1.63 | PHE 221, TRP 224, ILE 305 |
| 4c | -7.91 | 1.35 | ILE 133, TRP 224, PHE 221 |
| 5 | -6.83 | 1.87 | PHE 221, ILE 133 |
| Anastrozole (Std.) | -9.32 | 1.11 | - |
| Letrozole (Std.) | -8.78 | 1.24 | - |
This table is a representative example based on a molecular docking study of thiazole derivatives with the aromatase enzyme (PDB: 3S7S). mdpi.com Binding energy indicates the strength of the interaction, and RMSD (Root Mean Square Deviation) indicates the deviation from a reference conformation.
In-Depth Analysis of this compound Reveals Limited Public Research on Structure-Activity Relationships
Despite a thorough review of available scientific literature, detailed public-domain research focusing specifically on the structure-activity relationship (SAR) of the chemical compound this compound is notably scarce. Extensive searches for mechanistic SAR studies, correlations of its structural features with biochemical activities, the impact of its substituent effects, and rational design principles originating from this specific molecule as a lead compound have yielded limited specific results.
The available body of research on thiazole derivatives is vast and covers a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comnih.gov These studies often explore the effects of various substituents on the thiazole ring to modulate biological activity. However, a dedicated and systematic investigation into the specific roles of the 5-cyclopropyl and 4-methyl groups of this compound, and the impact of modifications at other positions of this precise scaffold, is not readily found in publicly accessible scientific databases.
General principles of medicinal chemistry and SAR studies on broader classes of thiazoles suggest that the substituents on the thiazole ring play a crucial role in determining the molecule's biological profile. For instance, in some series of thiazole-containing compounds, the introduction of specific groups can enhance potency or selectivity for a particular biological target. nih.govnih.gov However, without direct experimental data on analogs of this compound, any discussion of its SAR would be speculative and not adhere to the required scientifically rigorous standard based on published research.
Similarly, while rational drug design is a cornerstone of modern medicinal chemistry, its application to modulate or enhance the targeted molecular interactions of this compound would necessitate a foundational understanding of its initial biological activities and binding modes, which is not currently available in the literature. Research on related heterocyclic systems, such as thiazolo[4,5-d]pyridazinones and thiazolo[5,4-b]pyridines, does exist, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov
The absence of dedicated research articles or patents detailing the synthesis and biological evaluation of a series of analogs of this compound prevents the construction of a data-driven SAR analysis as requested. Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of specific source material:
Structure Activity Relationship Sar Methodologies and Rational Molecular Design Principles
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "5-cyclopropyl-4-methyl-1,3-thiazole". Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments are employed to map the precise connectivity and spatial relationships of the atoms within the molecule.
Detailed analysis of the ¹H NMR spectrum allows for the identification of all proton environments. The cyclopropyl (B3062369) group's protons typically appear in the upfield region of the spectrum, a characteristic resulting from their unique shielded environment. researchgate.net The methyl group attached to the thiazole (B1198619) ring would present as a singlet, while the lone proton on the thiazole ring would also be a singlet in a distinct downfield region.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom, from the sp² carbons of the thiazole ring to the sp³ carbons of the methyl and cyclopropyl substituents.
Advanced 2D NMR techniques are crucial for confirming the structure:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, which is essential for confirming the connectivity within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning each proton signal to its corresponding carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton, for instance, by showing a correlation between the cyclopropyl protons and the C5 carbon of the thiazole ring. researchgate.net
NOE (Nuclear Overhauser Effect) experiments can provide through-space information, helping to understand the molecule's preferred conformation in solution, such as the spatial proximity between the cyclopropyl group and the thiazole ring.
Theoretical NMR, often performed using computational methods, can further assist in the assignment of experimental chemical shifts, especially for complex heterocyclic systems. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Thiazole-H2 | ¹H | ~8.5 - 8.8 | Singlet (s) | Proton on the thiazole ring between N and S. |
| Methyl (CH₃) | ¹H | ~2.3 - 2.6 | Singlet (s) | Protons of the methyl group at C4. |
| Cyclopropyl-CH | ¹H | ~1.8 - 2.2 | Multiplet (m) | Methine proton on the cyclopropyl ring. |
| Cyclopropyl-CH₂ | ¹H | ~0.6 - 1.2 | Multiplet (m) | Methylene protons on the cyclopropyl ring. researchgate.net |
| Thiazole-C2 | ¹³C | ~150 - 155 | - | Carbon between N and S. |
| Thiazole-C4 | ¹³C | ~145 - 150 | - | Carbon bonded to the methyl group. |
| Thiazole-C5 | ¹³C | ~125 - 130 | - | Carbon bonded to the cyclopropyl group. |
| Methyl-C | ¹³C | ~15 - 20 | - | Methyl carbon. |
| Cyclopropyl-CH | ¹³C | ~10 - 15 | - | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl-CH₂ | ¹³C | ~5 - 10 | - | Methylene carbons of the cyclopropyl ring. researchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of "this compound". High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₇H₉NS). nih.gov
Electron Ionization (EI) is a common method that provides a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ions. The pattern of these fragments serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID), are used to systematically study these fragmentation pathways. nih.gov
A plausible fragmentation pathway for "this compound" could involve:
Initial loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the cyclopropyl ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄).
Fission of the thiazole ring, a common fragmentation pattern for such heterocycles, which can lead to the formation of smaller, stable charged fragments. researchgate.net
Table 2: Plausible Mass Fragments for this compound (C₇H₉NS, Exact Mass: 139.0456)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Formula | Proposed Fragment Identity |
|---|---|---|
| 139.0456 | [C₇H₉NS]⁺ | Molecular Ion (M⁺) |
| 124.0221 | [C₆H₆NS]⁺ | Loss of methyl radical [M - CH₃]⁺ |
| 98.0456 | [C₅H₆S]⁺• | Possible fragment after ring cleavage |
| 82.0299 | [C₅H₄N]⁺ | Fragment from thiazole ring fission |
| 69.0347 | [C₄H₅N]⁺• | Fragment from cyclopropyl and ring cleavage |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing
Based on studies of similar heterocyclic compounds, one might expect the thiazole ring to be essentially planar. mdpi.com The analysis would reveal the exact orientation of the cyclopropyl and methyl substituents relative to this plane.
Furthermore, X-ray crystallography elucidates the intermolecular packing within the crystal lattice. researchgate.net It can identify and characterize non-covalent interactions, such as C-H···N or C-H···S hydrogen bonds and potential π-π stacking between the thiazole rings of adjacent molecules, which govern the crystal's stability and physical properties. researchgate.net
Table 3: Expected Crystallographic Parameters for a Thiazole Derivative
| Parameter | Expected Value / System | Information Gained |
|---|---|---|
| Crystal System | Monoclinic or Triclinic researchgate.net | Basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/n, P-1 researchgate.netresearchgate.net | Symmetry elements within the unit cell. |
| Thiazole Ring C-S Bond Length | ~1.71 - 1.74 Å | Confirms C-S bond order. |
| Thiazole Ring C=N Bond Length | ~1.30 - 1.35 Å | Confirms C=N double bond character. |
| Intermolecular Interactions | C-H···N/S Hydrogen Bonds, π-π stacking | Reveals crystal packing forces. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are excellent for confirming the presence of key functional groups within "this compound".
Infrared (IR) Spectroscopy measures the absorption of IR radiation at specific frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar bonds.
Raman Spectroscopy involves scattering laser light off the molecule and analyzing the frequency shifts. It is often more sensitive to non-polar, symmetric bonds.
For "this compound", characteristic vibrations would include C-H stretching of the aromatic thiazole ring, the aliphatic methyl and cyclopropyl groups, C=N and C=C stretching within the thiazole ring, and various bending vibrations (scissoring, wagging) of the CH₂, and CH₃ groups. researchgate.net The cyclopropyl ring itself has unique "ring breathing" modes that can be identified. capes.gov.br
Table 4: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Cyclopropyl C-H capes.gov.br |
| 2850 - 3000 | C-H Stretch | Methyl C-H |
| 1500 - 1600 | C=N Stretch | Thiazole Ring |
| 1400 - 1500 | C=C Stretch | Thiazole Ring |
| 1350 - 1470 | C-H Bend | Methyl and Cyclopropyl |
| ~1020 | Ring Breathing | Cyclopropyl Ring capes.gov.br |
| 600 - 800 | C-S Stretch | Thiazole Ring |
Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation of Research Samples
Chromatographic methods are essential for both the purification of "this compound" after its synthesis and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. researchgate.net By using a standardized column (e.g., C18 reverse-phase) and a defined mobile phase gradient (e.g., water/acetonitrile), a sample can be analyzed to detect and quantify any impurities. ed.ac.uk The area of the main peak relative to the total area of all peaks provides a measure of percentage purity. For isolation, preparative HPLC can be used to separate the target compound from by-products or starting materials on a larger scale.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds like this thiazole derivative. It provides high-resolution separation and can be used for purity checks.
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful:
LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the detection and identification capabilities of MS. This allows for the immediate confirmation of the molecular weight of the main peak and any separated impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) similarly provides mass data for each compound as it elutes from the GC column, allowing for confident identification based on both retention time and the mass spectral fingerprint. nih.gov These methods are crucial for ensuring that a research sample is of sufficient purity for subsequent studies.
Exploration of Biological and Biomedical Research Applications: Mechanistic Insights
Investigation of Enzymatic Inhibition Mechanisms by 5-Cyclopropyl-4-Methyl-1,3-Thiazole Derivatives
Derivatives of the thiazole (B1198619) ring are recognized for their ability to inhibit a variety of enzymes crucial to pathological processes. The core structure, often in combination with other pharmacophores, allows for specific interactions within the active sites of these enzymes.
Research has demonstrated that thiazole-containing compounds can act as potent enzyme inhibitors through several mechanisms. For instance, certain thiazole derivatives have been designed to target carbonic anhydrase (CA) isoenzymes, which are involved in numerous physiological and pathological processes. nih.gov These inhibitors often feature a sulfonyl group, which, along with the thiazole ring, establishes significant interactions with the zinc ion and amino acid residues in the enzyme's active site. nih.gov
In the realm of antimicrobial research, thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial death. The mechanism involves the thiazole derivative binding to the enzyme-DNA complex, preventing the re-ligation of the DNA strands. Structure-activity relationship studies have shown that specific substitutions on the thiazole ring are crucial for potent inhibitory activity against these topoisomerases. nih.gov
Furthermore, thiazole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netdoaj.org These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators. By blocking the active sites of COX-2 and 5-LOX, these compounds can effectively reduce inflammation. researchgate.netdoaj.org Other studies have explored the inhibition of nucleotide-related enzymes like nucleotide pyrophosphatases (NPPs) and alkaline phosphatases (APs) by fused thiazole systems, highlighting the broad enzymatic inhibitory potential of this heterocyclic core. d-nb.info
Table 1: Thiazole Derivatives and Their Enzymatic Targets
| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase (CA) | Interaction with active site Zn2+ ion and amino acids. | nih.gov |
| Thiazole-pyrazole hybrids | DNA Gyrase, Topoisomerase IV | Binds to the enzyme-DNA complex, preventing DNA re-ligation. | nih.gov |
| General Thiazole derivatives | Cyclooxygenase (COX), Lipoxygenase (LOX) | Blocks the active site, preventing the formation of pro-inflammatory mediators. | researchgate.netdoaj.org |
| Fused Thiazolopyrimidones | Nucleotide Pyrophosphatases (NPPs), Alkaline Phosphatases (APs) | Binds to the hydrophobic cavity and catalytic pocket of the enzymes. | d-nb.info |
Receptor Binding Studies and Molecular Recognition Mechanisms in Biochemical Models
The interaction of thiazole derivatives with cellular receptors is a key area of investigation for understanding their pharmacological effects. Molecular docking and binding assays have provided insights into how these compounds recognize and bind to specific receptor targets.
In cancer research, derivatives of 1,3-thiazole have been studied for their ability to bind to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) domain. nih.gov Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of EGFR TK, establishing interactions that inhibit the receptor's kinase activity and downstream signaling. nih.gov Similarly, bicyclic nonpeptide inhibitors containing a thiazole scaffold have been designed to target the Src SH2 domain, a critical component in oncogenic signaling pathways. acs.org
In neuroscience, certain quinoxaline (B1680401) derivatives featuring a triazole ring system, structurally related to thiazole-based compounds, have been identified as selective antagonists for the AMPA receptor, a key player in synaptic transmission. acs.org These studies highlight the potential for heterocyclic compounds to achieve high selectivity and affinity for specific receptor subtypes in the central nervous system.
Table 2: Receptor Interactions of Thiazole-Related Compounds
| Compound Class | Receptor Target | Noted Interaction/Activity | Reference(s) |
|---|---|---|---|
| 1,3-Thiazole derivatives | Epidermal Growth Factor Receptor (EGFR) TK | Binds to the ATP-binding site, inhibiting kinase activity. | nih.gov |
| Bicyclic Thiazole-containing compounds | Src SH2 Domain | Designed as nonpeptide inhibitors for the signaling domain. | acs.org |
| Triazolyl-quinoxalines | AMPA Receptor | Act as selective receptor antagonists. | acs.org |
Cellular Pathway Modulation Studies at the Biochemical and Molecular Level
Thiazole derivatives have demonstrated significant potential in cancer research by modulating cellular pathways that lead to apoptosis, or programmed cell death. Studies on compounds such as 4-methylthiazole (B1212942) have elucidated their role in triggering the intrinsic (mitochondrial) pathway of apoptosis in cancer cells. ksbu.edu.trresearchgate.net
The mechanism often involves the disruption of the mitochondrial membrane potential, a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol. ksbu.edu.trresearchgate.net This release activates a cascade of effector caspases, such as caspase-3, which are the executioners of apoptosis. ksbu.edu.tr Furthermore, treatment with these derivatives has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to heightened oxidative stress that contributes to cytotoxicity and cell death. ksbu.edu.trresearchgate.net Thiazole derivatives can also prevent DNA synthesis, cause cell cycle arrest, and block tumor cell invasion and migration, further underscoring their multifaceted anti-cancer activity. researchgate.net
The anti-inflammatory properties of thiazole derivatives are rooted in their ability to modulate key molecular pathways involved in the inflammatory response. These compounds can influence the production and activity of crucial inflammatory mediators. doaj.org
A primary mechanism is the inhibition of the COX and LOX enzymes, which significantly reduces the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. researchgate.netdoaj.org Beyond enzymatic inhibition, thiazole derivatives can modulate cytokine signaling. For example, studies have shown that 4-methylthiazole can induce a significant rise in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), which can paradoxically contribute to anti-tumor effects, while causing a dose-dependent decrease in the anti-inflammatory cytokine IL-10. ksbu.edu.trresearchgate.net This modulation of the cytokine environment can help reduce immunosuppressive conditions within a tumor microenvironment. ksbu.edu.trresearchgate.net Research also points to the inhibition of the NF-kB inflammatory pathway as a possible mechanism of action for certain thiazole-based hybrid molecules. nih.gov
Antimicrobial Research: Elucidation of Mechanisms of Action Against Pathogens
Thiazole and its derivatives represent a significant class of compounds with a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. mdpi.combiointerfaceresearch.comnih.gov Research into their mechanisms of action has revealed several distinct molecular targets within microbial cells.
One of the key antibacterial mechanisms identified for thiazole-quinolinium derivatives is the inhibition of bacterial cell division. rsc.org These compounds have been shown to target the FtsZ protein, a homolog of eukaryotic tubulin that is essential for forming the Z-ring at the site of cell division in most bacteria. By stimulating FtsZ polymerization and disrupting its dynamic assembly, these derivatives prevent proper cell division, leading to cell elongation and eventual death. rsc.org This mechanism is particularly promising as FtsZ is a highly conserved protein in bacteria with no homolog in human cells.
Another well-established mechanism is the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. Thiazole-based inhibitors bind to these enzymes, trapping them in a complex with cleaved DNA and leading to a bactericidal effect. This dual-targeting capability makes them effective against a range of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of these compounds is often enhanced by specific substitutions on the thiazole ring, which can improve their binding affinity and pharmacokinetic properties. nih.gov
Table 3: Antimicrobial Mechanisms of Thiazole Derivatives
| Derivative Class | Microbial Target | Mechanism of Action | Pathogens Targeted | Reference(s) |
|---|---|---|---|---|
| Thiazole-quinolinium derivatives | FtsZ Protein | Stimulates polymerization, disrupts Z-ring formation and cell division. | Gram-positive and Gram-negative bacteria, including MRSA and NDM-1 E. coli. | rsc.org |
| Thiazole-pyrazole hybrids | DNA Gyrase & Topoisomerase IV | Prevents re-ligation of DNA strands, leading to cell death. | Broad range of Gram-positive and Gram-negative pathogens. | nih.gov |
| Benzannelated 1,3-Thiazoles | Not fully elucidated | General antimicrobial activity. | S. aureus, E. coli, A. niger. | nih.gov |
Neuroscience Research: Exploration of Neuroprotective Mechanisms and Receptor Interactions
In the field of neuroscience, heterocyclic compounds including thiazole and structurally related triazole-pyrimidine hybrids are being explored for their neuroprotective and anti-neuroinflammatory potential. nih.gov These compounds offer promise for conditions involving neuronal damage and inflammation, such as ischemic stroke and neurodegenerative diseases.
The neuroprotective mechanism of action for some triazole-pyrimidine hybrids has been linked to the inhibition of endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. nih.gov By reducing the expression of the ER stress chaperone BiP and the apoptosis marker cleaved caspase-3, these compounds can protect neurons from cell death induced by events like oxygen-glucose deprivation. nih.gov
Furthermore, these compounds exhibit anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and TNF-α in activated microglia cells, the primary immune cells of the brain. nih.gov This activity is believed to be mediated through the inhibition of the NF-kB inflammatory pathway. nih.gov Receptor binding studies have also identified interactions with key neurotransmitter receptors, including 5-HT1A, α1-adrenergic, and D2 receptors, suggesting that these compounds may modulate multiple signaling pathways in the brain to exert their neuroprotective effects. nih.gov
Research on Other Targeted Biological Interactions of this compound
The thiazole ring is a core structural motif in numerous pharmacologically active molecules, and its derivatives have shown promise in various therapeutic areas. jchemrev.commdpi.com Research into thiazole-containing compounds has explored their potential as antibacterial, antifungal, antiviral, and antitumor agents. jchemrev.commdpi.com However, the specific biological activities of a thiazole derivative are highly dependent on the nature and position of its substituents.
Despite the general interest in thiazoles, specific research into the antituberculosis and antiviral mechanisms of this compound has not been identified. Consequently, there are no detailed research findings, mechanistic insights, or data tables available to populate the requested article section. The absence of such data prevents a scientifically accurate and informative discussion on the targeted biological interactions of this particular compound.
Further research would be necessary to determine if this compound possesses any significant antituberculosis or antiviral activity and to elucidate the potential mechanisms underlying such effects.
Applications in Agricultural Chemical Research and Development: Mechanistic Focus
Herbicidal Research: Understanding Molecular Mechanisms of Action in Plant Biochemistry
While direct research on the herbicidal mechanism of 5-cyclopropyl-4-methyl-1,3-thiazole is not extensively documented, studies on structurally related compounds containing a cyclopropyl (B3062369) group and a five-membered heterocyclic ring provide insights into potential modes of action. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been investigated for their herbicidal properties. nih.gov These compounds can act as pro-herbicides, undergoing conversion within the plant to an active form. researchgate.net One such active entity is a diketonitrile that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of this enzyme leads to the bleaching of new leaves as chlorophyll (B73375) is photodegraded in the absence of protective carotenoids.
Another related compound, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has demonstrated moderate herbicidal activity against certain broadleaf weeds. asianpubs.orgresearchgate.net The specific molecular target of this compound was not fully elucidated, but it highlights the potential of the cyclopropyl-heterocycle motif in designing new herbicides. The presence of the cyclopropyl group is often associated with increased metabolic stability and potency of bioactive molecules. mdpi.com
Further research is required to determine if this compound itself exhibits herbicidal activity and, if so, to elucidate its specific molecular target and mechanism of action within plant biochemical pathways.
Fungicidal Research: Elucidation of Antifungal Mechanisms at the Cellular and Biochemical Level
Thiazole (B1198619) derivatives containing a cyclopropyl fragment have shown significant promise as antifungal agents. researchgate.netmdpi.com Research has demonstrated that these compounds can exhibit potent activity against a range of pathogenic fungi, including various Candida species. nih.govnih.gov The unique physicochemical properties of the cyclopropane (B1198618) ring, such as its rigidity and low molecular weight, contribute to the biological activity of these molecules. mdpi.comnih.gov
The primary mechanism of antifungal action for these cyclopropyl-thiazole derivatives appears to involve the disruption of the fungal cell's structural integrity. mdpi.comnih.govnih.gov Studies suggest a dual mode of action, targeting both the fungal cell wall and the cell membrane. mdpi.comnih.govresearchgate.net
Disruption of the Fungal Cell Wall: The integrity of the fungal cell wall is crucial for its survival, providing structural support and protection against osmotic stress. Certain cyclopropyl-thiazole derivatives have been shown to interfere with the synthesis of key cell wall components. nih.gov The use of sorbitol, an osmotic protectant, in assays can help to identify compounds that act on the cell wall. An increase in the minimum inhibitory concentration (MIC) in the presence of sorbitol suggests that the compound's primary target is the cell wall. nih.gov
Alteration of the Fungal Cell Membrane: The fungal cell membrane, rich in ergosterol (B1671047), is another critical target for antifungal agents. Thiazole derivatives containing a cyclopropyl group have been found to increase the permeability of the fungal cell membrane. mdpi.com This can be assessed by observing the effect of exogenous ergosterol on the compound's antifungal activity. A reversal of the antifungal effect in the presence of ergosterol indicates that the compound may be binding to or interfering with the function of ergosterol in the cell membrane. nih.gov
Molecular docking studies have also suggested that secreted aspartic proteinases (SAPs), which are important virulence factors in some fungi, could be a potential target for these compounds. researchgate.net
**Table 1: Antifungal Activity of Cyclopropyl-Thiazole Derivatives against *Candida albicans***
| Compound Type | MIC Range (µg/mL) | Proposed Mechanism of Action |
|---|---|---|
| Dicyclopropyl-thiazole derivatives | 0.24–7.81 | Increased permeability of the cell membrane/wall. mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.015–7.81 | Potential inhibition of secreted aspartic proteinase (SAP). researchgate.net |
| Thiazole derivatives with a cyclopropane system | 0.008–7.81 | Action within the fungal cell wall and/or cell membrane. nih.govnih.gov |
Insecticidal Research: Investigation of Insect Target Interaction Mechanisms
Specific research detailing the insecticidal activity and target interaction mechanisms of this compound is limited in publicly available literature. However, the broader class of thiazole-containing compounds has been successfully developed into commercial insecticides. nih.gov For example, neonicotinoid insecticides often incorporate a thiazole ring. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system, leading to overstimulation and subsequent paralysis and death.
Derivatives of 1,3,4-thiadiazole, a related five-membered heterocyclic ring system, have also been synthesized and shown to possess insecticidal properties against various pests, including aphids and spider mites. nih.gov The mechanism of action for some of these thiadiazole derivatives has been linked to RNA interference (RNAi), representing a novel mode of insecticidal activity. nih.gov
Given the structural similarities, it is plausible that derivatives of this compound could be designed to interact with insect-specific targets. However, without direct experimental evidence, its potential as an insecticide and its mode of action remain speculative. Further investigation is necessary to explore this area of research.
Role of this compound as a Scaffold for Novel Agrochemical Lead Compounds
The this compound structure represents a valuable scaffold for the discovery of new agrochemical lead compounds. nih.govrsc.org The thiazole ring is a privileged structure in medicinal and agrochemical chemistry due to its metabolic stability and ability to participate in various biological interactions. mdpi.comfabad.org.trnih.gov The incorporation of a cyclopropyl group can enhance the biological activity and fine-tune the physicochemical properties of the molecule. mdpi.comnih.gov
The versatility of the thiazole scaffold allows for the introduction of various substituents at different positions, enabling the creation of a diverse library of compounds for screening. nih.govrsc.org This approach, known as scaffold hopping, can lead to the identification of molecules with novel modes of action or improved efficacy against resistant pests and pathogens. rsc.org
The development of novel pesticides is crucial for modern agriculture to address challenges such as resistance to existing products and the need for more environmentally benign solutions. jst.go.jp The this compound scaffold, with its combination of a stable heterocyclic core and a potency-enhancing cyclopropyl group, offers a promising starting point for the design and synthesis of the next generation of herbicides, fungicides, and insecticides. researchgate.net
Potential Applications in Materials Science and Engineering Research
Integration into Polymeric Systems for Functional Material Development
The incorporation of heterocyclic moieties into polymer backbones is a proven strategy for developing functional materials with tailored optical, electronic, and thermal properties. Thiazole-containing polymers have been investigated for a variety of applications, including as components of advanced membranes and in electronic devices. mdpi.comnih.gov
Research into this area could involve modifying 5-cyclopropyl-4-methyl-1,3-thiazole with polymerizable functional groups, such as vinyl, styryl, or acrylate (B77674) moieties, to produce novel monomers. The subsequent polymerization of these monomers could yield polymers where the physicochemical properties are finely tuned by the cyclopropyl (B3062369) and methyl substituents. The rigid cyclopropyl group could influence the polymer's chain packing and morphology, potentially leading to materials with enhanced thermal stability or specific gas permeability characteristics. The methyl group, in turn, can improve solubility in common organic solvents, facilitating material processing. These functional polymers could find applications in areas such as specialty coatings, high-performance films, and separation membranes.
Exploration in Organic Electronics Research (e.g., organic semiconductors, OLEDs)
The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. Thiazole (B1198619) is recognized as a valuable electron-accepting heterocycle for constructing organic semiconductors. nih.gov Its inclusion in molecular structures often leads to high-performance materials. Fused systems like thiazolo[5,4-d]thiazole (B1587360) are particularly noted for their rigid, planar structure, which promotes efficient intermolecular π–π overlap, a critical factor for charge transport. rsc.org
The compound this compound could serve as a novel building block for new organic semiconductors. The electron-deficient nature of the thiazole ring combined with the electronic influence of the cyclopropyl and methyl groups could be used to precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. mdpi.com This is crucial for optimizing charge injection/extraction and for tuning the optical properties in OLEDs. Researchers could explore derivatives of this compound as components in donor-acceptor copolymers or as small molecules for vacuum-deposited devices. The non-planar cyclopropyl group might be strategically employed to disrupt excessive intermolecular aggregation, which can be beneficial for achieving high efficiencies in certain device architectures.
| Thiazole-Based Material Example | Application | Key Finding |
| Thiazolothiazole-based polymers | Organic Solar Cells | The rigid and electron-deficient thiazolothiazole unit promotes high oxidative stability and efficient π–π overlap, leading to promising photovoltaic performance. rsc.org |
| Benzobisthiazole-based polymers | Organic Field-Effect Transistors (OFETs) | These materials can exhibit high charge carrier mobilities due to their extended π-conjugated systems and ordered molecular packing. nih.gov |
| N,N′-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) | Luminescent MOFs | Acts as an energy-accepting and light-emitting pillar in a metal-organic framework, demonstrating ligand-to-ligand energy transfer. acs.org |
Role in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking. The thiazole ring is an excellent candidate for directing self-assembly processes. Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in stacking interactions with other aromatic rings.
The specific structure of this compound offers unique possibilities for designing self-assembling systems. The interplay between the planar thiazole ring and the three-dimensional cyclopropyl group could lead to the formation of novel supramolecular architectures, such as liquid crystals or organogels. The steric bulk and conformation of the cyclopropyl substituent could direct the assembly in ways not achievable with simple planar molecules, potentially creating materials with unique host-guest properties or stimuli-responsive behavior.
Metal-Organic Frameworks (MOFs) and Coordination Chemistry Research Utilizing Thiazole Ligands
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials are renowned for their high porosity and have applications in gas storage, separation, and catalysis. Heterocyclic compounds containing nitrogen, like thiazole, are frequently used as ligands due to the ability of the nitrogen atom to coordinate with metal centers. mdpi.comresearchgate.net
Environmental Fate Research Methodologies and Degradation Pathways
Photodegradation Studies: Mechanistic Investigations of Light-Induced Transformations
Photodegradation, the breakdown of compounds by light, represents a significant pathway for the environmental dissipation of many organic molecules. For thiazole-containing compounds, this process can be intricate, often involving reactive oxygen species and leading to the formation of various transformation products.
Mechanistic studies on the photodegradation of thiazole (B1198619) derivatives suggest that the process is often initiated by the absorption of light, leading to an excited state of the molecule. This excited state can then react with molecular oxygen to generate singlet oxygen (¹O₂), a highly reactive species. The subsequent reaction of singlet oxygen with the thiazole ring is a key step in the degradation cascade. nih.gov
A plausible mechanism for the photodegradation of 5-cyclopropyl-4-methyl-1,3-thiazole involves a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the diene system of the thiazole ring. This reaction would form a transient, unstable endoperoxide intermediate. This intermediate is prone to rearrangement, leading to the cleavage of the thiazole ring and the formation of various degradation products. nih.gov
While direct studies on this compound are not extensively documented, research on structurally related thiazoles provides valuable insights. For instance, the photodegradation of a thiazole-containing pharmaceutical, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid, was found to proceed through such an endoperoxide intermediate, ultimately yielding 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide. nih.gov The presence of aryl rings as substituents on the thiazole core appears to be a factor in this type of photodegradation, as sulfathiazole (B1682510) did not degrade under similar conditions. nih.gov
The cyclopropyl (B3062369) and methyl groups on the this compound molecule would likely influence the rate and products of photodegradation. The electron-donating nature of the methyl group could affect the electron density of the thiazole ring, potentially influencing its reactivity with singlet oxygen. researchgate.net The cyclopropyl group, known for its unique electronic properties that can resemble a double bond, might also participate in or influence the degradation pathways. stackexchange.com
Table 1: Postulated Photodegradation Products of this compound
| Parent Compound | Postulated Intermediate | Potential Degradation Products | Postulated Mechanism |
| This compound | Thiazole endoperoxide | Cyclopropyl- and methyl-substituted amides and thioamides | Reaction with singlet oxygen via [4+2] cycloaddition followed by ring opening and rearrangement. nih.gov |
This table is based on hypothesized pathways by analogy to other thiazole derivatives and requires experimental verification for this compound.
Biodegradation Studies: Identification of Microbial Metabolites and Enzymatic Pathways
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental attenuation of xenobiotic compounds. The enzymatic machinery of bacteria and fungi can transform complex organic molecules into simpler, often less harmful, substances.
The biodegradation of thiazole derivatives has been investigated, revealing several enzymatic pathways. Oxidoreductase enzymes, such as peroxidases and monooxygenases, play a significant role in the initial steps of degradation. nih.gov These enzymes can catalyze the oxidation of the thiazole ring, leading to its cleavage and subsequent metabolism.
For example, the enzymatic degradation of the model thiazole pollutant thioflavin T (ThT) by chloroperoxidase (CPO) involves the formation of various intermediates. The proposed mechanism includes the stepwise demethylation of the tertiary amine and hydroxylation of the thiazole ring. nih.gov These reactions are initiated by the heme-iron oxyradical of the enzyme. nih.gov
In the context of this compound, microbial degradation would likely commence with an oxidative attack on the thiazole ring, catalyzed by microbial enzymes. The methyl and cyclopropyl substituents would likely influence the accessibility of the ring to enzymatic attack and could also be sites of metabolic transformation. For instance, the methyl group could be hydroxylated to a primary alcohol, which could be further oxidized. The stability of the cyclopropyl ring under microbial action would be a key factor in determining the ultimate fate of that portion of the molecule.
The identification of microbial metabolites is crucial for elucidating the biodegradation pathway. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying the structures of these metabolites.
Table 2: Potential Enzymatic Reactions in the Biodegradation of this compound
| Enzyme Class | Potential Reaction | Potential Metabolites | Reference (by analogy) |
| Oxidoreductases (e.g., Peroxidases, Monooxygenases) | Hydroxylation of the thiazole ring, Oxidation of the methyl group | Hydroxylated thiazole derivatives, 5-cyclopropyl-4-(hydroxymethyl)-1,3-thiazole | nih.gov |
| Hydrolases | Cleavage of potential amide or ester intermediates | Simpler organic acids and amines | researchgate.net |
This table presents potential enzymatic reactions based on studies of other thiazole compounds. The specific metabolites for this compound would need to be identified through dedicated biodegradation studies.
Hydrolysis Studies: Mechanistic Analysis of Chemical Stability in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a critical parameter in assessing its persistence in aqueous environments.
The hydrolysis of thiazole derivatives can be influenced by pH and the nature of substituents on the thiazole ring. Studies on N-thiazolylcarbamate esters have shown that the mechanism of hydrolysis can vary depending on the substitution pattern. researchgate.net For instance, secondary N-thiazolylcarbamates were found to hydrolyze via an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of an isocyanate intermediate. In contrast, tertiary analogues hydrolyze through a BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. researchgate.net
For this compound itself, the thiazole ring is generally considered to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the ring could occur. The presence of the cyclopropyl and methyl groups, both being electron-donating, could slightly influence the electron density of the ring and its susceptibility to hydrolytic attack. researchgate.net
The rate of hydrolysis is typically determined by monitoring the disappearance of the parent compound over time at different pH values and temperatures. This data allows for the calculation of hydrolysis rate constants and the half-life of the compound in aqueous environments.
Table 3: Predicted Hydrolytic Stability of this compound
| pH Condition | Predicted Stability | Potential Hydrolysis Products | Rationale |
| Acidic (pH < 4) | Potentially slow hydrolysis | Ring-opened products | Thiazole ring can undergo acid-catalyzed cleavage, though it is generally stable. |
| Neutral (pH 6-8) | Stable | Negligible | The thiazole ring is generally stable at neutral pH. |
| Basic (pH > 9) | Potentially slow hydrolysis | Ring-opened products | The thiazole ring can be susceptible to base-catalyzed cleavage under strong conditions. |
This table provides a qualitative prediction of hydrolytic stability. Quantitative rate constants would need to be determined experimentally.
Future Research Directions and Emerging Challenges for 5 Cyclopropyl 4 Methyl 1,3 Thiazole
Development of Novel and Sustainable Synthetic Strategies for Complex Derivatives
The future synthesis of complex derivatives of 5-cyclopropyl-4-methyl-1,3-thiazole will increasingly rely on the principles of green chemistry to address environmental concerns and improve efficiency. researchgate.netbohrium.com Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, often involve harsh conditions and hazardous reagents. mdpi.com Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. bepls.comresearchgate.net
Key sustainable strategies applicable to the synthesis of this compound derivatives include:
Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times, improve yields, and offer an energy-efficient alternative to conventional heating. researchgate.netmdpi.commdpi.com
Multi-Component Reactions (MCRs) : One-pot MCRs are inherently efficient, combining multiple starting materials in a single step to form complex products, thereby reducing solvent waste and purification steps. bepls.commdpi.com
Green Catalysts and Solvents : The use of recyclable biocatalysts, such as chitosan hydrogels, and environmentally benign solvents like water or ionic liquids, aligns with green chemistry principles. bohrium.commdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for Hantzsch thiazole synthesis. mdpi.com
Donor-Acceptor (D-A) Cyclopropanes : Given the cyclopropyl (B3062369) moiety in the target compound, exploring D-A cyclopropanes as versatile three-carbon building blocks could lead to novel synthetic pathways for constructing complex heterocyclic systems. mdpi.com
| Strategy | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid reaction times, higher yields, improved purity. bohrium.com | Accelerating the cyclization step in the formation of the thiazole ring. |
| Multi-Component Reactions | Combines three or more reactants in a single operation. | High atom economy, reduced waste, operational simplicity. bepls.commdpi.com | One-pot synthesis of complex derivatives by varying the initial components. |
| Green Catalysis | Employs reusable or biodegradable catalysts. | Reduced environmental impact, catalyst recyclability, mild reaction conditions. mdpi.commdpi.com | Using a solid-supported acid catalyst for a clean Hantzsch-type synthesis. |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, safe. bepls.com | Developing water-based synthetic routes for hydrophilic derivatives. |
Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery
Identifying the biological targets and mechanisms of action for new this compound derivatives requires sophisticated screening techniques. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. youtube.com The integration of HTS is crucial for moving from compound synthesis to functional discovery.
Future efforts in this area will likely involve:
Assay Miniaturization and Automation : Robotic platforms can test millions of compounds per day, generating vast amounts of data that can be analyzed to identify "hits". youtube.com
Development of Novel Assay Formats : Chemiluminescent methods have been successfully used for screening thiazole derivatives as enzyme inhibitors, offering high sensitivity and suitability for HTS. nih.gov
Fragment-Based Screening : The thiazole scaffold itself is a common feature in fragment-based drug discovery campaigns. nih.gov A library of fragment-sized molecules based on the this compound core could be screened to identify initial binding events, which can then be optimized into more potent lead compounds.
Computational Screening : In silico methods, such as molecular docking and dynamic simulations, can pre-screen virtual libraries of derivatives to predict their binding affinity for specific targets, prioritizing which compounds to synthesize and test experimentally. nih.gov
| Methodology | Principle | Relevance for Mechanistic Discovery |
|---|---|---|
| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. nih.gov | Identifies direct molecular targets and helps elucidate pathways. |
| Cell-Based Assays | Evaluates the effect of a compound on living cells (e.g., cytotoxicity, apoptosis). nih.gov | Provides insights into the compound's effect in a biological context. |
| Circular Dichroism (CD) Based Assays | A rapid method for determining enantiomeric excess, crucial for chiral drug discovery in an HTS workflow. rsc.org | Ensures stereochemical purity and activity of chiral derivatives. |
| Fragment Screening | Identifies low-molecular-weight compounds that bind weakly to a target. nih.gov | Provides starting points for developing high-affinity ligands. |
Exploration of Synergistic Research Interactions with Other Chemical Entities
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy for developing drugs with enhanced efficacy or novel mechanisms of action. Thiazole derivatives have been successfully hybridized with other heterocyclic systems to create compounds with potent biological activities. nih.gov
For this compound, future research could explore its combination with other chemical entities to achieve synergistic effects. This could involve:
Hybridization with Known Bioactive Moieties : Linking the thiazole core to other pharmacologically active groups, such as acridine or benzofuran moieties, could produce hybrid compounds with dual inhibitory functions. acs.org
Combination with Other Drugs : Investigating the synergistic effects of this compound derivatives when co-administered with existing drugs. For example, some thiazole derivatives show notable antibacterial potency, which could be enhanced when combined with conventional antibiotics. nih.gov
Development of Conjugates : Creating conjugates with targeting ligands (e.g., peptides or antibodies) to deliver the thiazole derivative specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target effects.
| Interacting Entity | Potential Outcome | Example from Thiazole Chemistry |
|---|---|---|
| Other Heterocycles (e.g., Pyrazole, Imidazole) | Enhanced or dual biological activity (e.g., antimicrobial, anticancer). nih.gov | Acridine–thiazole hybrids as potent acetylcholinesterase inhibitors. acs.org |
| Existing Antibiotics | Overcoming drug resistance, broadening the spectrum of activity. | Azo-thiazole derivatives showing notable potency against Staphylococcus aureus. nih.gov |
| Metal Complexes | Creation of novel catalysts or therapeutic agents with unique coordination chemistry. researchgate.netscientificforefront.org | Thiazole derivatives acting as ligands in coordination complexes. scientificforefront.org |
Addressing Atom Economy and Efficiency in Research Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Maximizing atom economy is crucial for sustainable chemical synthesis, as it directly relates to waste reduction. etri.re.kr
For the synthesis of this compound and its derivatives, challenges and opportunities in atom economy include:
Prioritizing Addition and Cycloaddition Reactions : These reaction types are inherently atom-economical as they incorporate all atoms from the reactants into the product. mdpi.comresearchgate.net Designing synthetic routes that maximize the use of such reactions is a key goal.
Catalytic Approaches : Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The development of new catalysts for thiazole synthesis can significantly improve atom economy.
A comparison of a traditional substitution reaction versus an ideal addition reaction highlights the difference in efficiency. While many established thiazole syntheses are condensation reactions that release small molecules like water, striving for addition-based pathways remains a forward-looking goal. researchgate.net
Interdisciplinary Research Opportunities and Collaborations in Chemical Biology and Material Science
The versatile nature of the thiazole ring provides a platform for extensive interdisciplinary research. researchgate.net Derivatives of this compound could find applications beyond traditional medicinal chemistry, fostering collaborations between chemists, biologists, and material scientists.
Chemical Biology:
Chemical Probes : Labeled derivatives could be synthesized to serve as chemical probes for studying biological pathways, identifying protein targets, and visualizing cellular processes.
Drug Discovery : The thiazole scaffold is present in numerous FDA-approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govdergipark.org.tr The unique cyclopropyl substituent may offer novel structure-activity relationships, making it a target for drug discovery programs in oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.govacs.org
Material Science:
Organic Electronics : Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaics due to their extended π-conjugated systems. mdpi.com Derivatives of this compound could be explored as building blocks for novel organic electronic materials.
Dyes and Coatings : Thiazole derivatives are used commercially as dyes and as additives in polyurethane coatings to provide antimicrobial properties. wikipedia.orgresearchgate.net The specific properties of the 5-cyclopropyl-4-methyl substitution pattern could be leveraged to develop new functional materials.
| Field | Potential Application | Required Collaboration |
|---|---|---|
| Chemical Biology | Development of selective enzyme inhibitors or fluorescent probes for cellular imaging. researchgate.net | Organic Chemists, Biochemists, Cell Biologists. |
| Medicinal Chemistry | Design of novel anticancer, antibacterial, or anti-inflammatory agents. dergipark.org.trglobalresearchonline.net | Medicinal Chemists, Pharmacologists, Toxicologists. |
| Material Science | Creation of new organic semiconductors or functional polymers. mdpi.com | Synthetic Chemists, Physicists, Materials Engineers. |
| Agrochemicals | Development of new fungicides or herbicides. wikipedia.org | Organic Chemists, Plant Scientists, Environmental Scientists. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acridine |
| Benzofuran |
| Chitosan |
| Thiazolo[5,4-d]thiazole (B1587360) |
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-4-methyl-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-haloketones or via Hantzsch thiazole synthesis using thioamides and α-halo carbonyl compounds. For this compound, cyclopropane-containing precursors (e.g., cyclopropylcarboxaldehyde) are reacted with thiourea derivatives under reflux in polar aprotic solvents like DMF or THF. Catalysts such as AIBN (azobisisobutyronitrile) can accelerate radical-mediated cyclization (e.g., alkenoxyl radical pathways) . Optimization involves varying temperature (80–120°C), solvent polarity, and stoichiometry to maximize yield (reported 60–85% in similar systems) . Purity is confirmed via TLC and column chromatography.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiazole C-2 and C-4 carbons at δ 150–160 ppm).
- IR : Stretching frequencies for C=S (1050–1250 cm) and C-N (1350–1450 cm) confirm the thiazole core.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. SHELXL software refines structures, with typical R1 values < 0.05 for high-resolution data. For example, related thiazoles show S–C bond lengths of ~1.71 Å and C–N bonds of ~1.30 Å .
Q. How are computational methods (e.g., DFT) used to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The cyclopropyl group’s strain energy (~27 kcal/mol) and electron-withdrawing effects lower the LUMO energy, enhancing electrophilicity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Results are validated against experimental UV-Vis spectra (λmax ~250–280 nm for thiazoles) .
Advanced Research Questions
Q. How can structural discrepancies between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies (e.g., bond angle deviations >2°) arise from crystal packing forces or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Refine computational models by incorporating dispersion corrections (e.g., Grimme’s D3) or hybrid functionals (e.g., M06-2X). For example, SHELXL refinement of a tri-N-methyl thiazole derivative reduced R1 from 0.1366 to 0.039 after adjusting for twinning and disorder .
Q. What strategies optimize the bioactivity of this compound derivatives in drug design?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at C-4 to enhance metabolic stability. For CNS activity, logP values are optimized to 2–3 via alkyl chain modifications.
- Docking Studies : AutoDock Vina or Glide docks derivatives into target proteins (e.g., kinases, GPCRs). A thiazole-triazole acetamide derivative (9c) showed binding affinity (K = 12 nM) to α-glucosidase via hydrogen bonding with Asp349 and Tyr313 .
- SAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with IC values using regression models .
Q. How is experimental phasing applied to resolve crystallographic ambiguities in thiazole derivatives?
- Methodological Answer : For poorly diffracting crystals, SAD/MAD phasing with SHELXC/D/E pipelines is employed. Heavy-atom derivatives (e.g., KPtCl) are introduced, and anomalous signals (ΔF) are measured. For example, a 2,4,5-tri-N-methyl thiazole co-crystallized with S required iterative density modification in SHELXE to resolve sulfur positions .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
